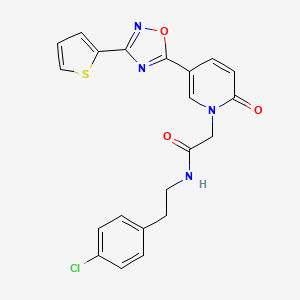
N-(4-chlorophenethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H18ClN3O3S and has a molecular weight of approximately 435.88 g/mol. It features a chlorophenethyl group, an oxadiazole moiety, and a pyridine derivative, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit promising antimicrobial activities. The presence of the thiophene group in this compound suggests potential effectiveness against Gram-positive bacteria due to structural similarities with known antibacterial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Gram-positive inhibition | |
| Compound B | Antifungal activity | |
| N-(4-chlorophenethyl)... | Potential Gram-positive inhibition | Current Study |
Cytotoxicity and Cancer Research
The compound's structural elements may also confer cytotoxic properties. Studies on related oxadiazole derivatives have shown significant cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cell lines.
Case Study: Oxadiazole Derivatives in Cancer Treatment
In a study examining the effects of oxadiazole derivatives on cancer cells, several compounds were found to inhibit cell proliferation effectively. The most potent derivative exhibited an IC50 value of approximately 1 µM against A549 lung cancer cells .
The proposed mechanism of action for this compound involves interference with cellular pathways critical for bacterial growth and cancer cell proliferation. The oxadiazole ring is known to disrupt DNA synthesis and repair mechanisms in target cells .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c22-16-6-3-14(4-7-16)9-10-23-18(27)13-26-12-15(5-8-19(26)28)21-24-20(25-29-21)17-2-1-11-30-17/h1-8,11-12H,9-10,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGOWQJMPIDETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














